Cas no 90563-68-1 (4-(4,5-Dihydro-thiazol-2-yl)-phenol)

4-(4,5-Dihydro-thiazol-2-yl)-phenol is a heterocyclic compound featuring a phenol group linked to a dihydrothiazole moiety. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The presence of both phenolic and thiazoline functionalities allows for versatile chemical modifications, enabling applications in ligand design and bioactive molecule development. Its stability under standard conditions and compatibility with common synthetic methodologies enhance its utility in research and industrial processes. The compound's balanced polarity also facilitates purification and handling, making it a practical choice for complex synthetic routes.
4-(4,5-Dihydro-thiazol-2-yl)-phenol structure
90563-68-1 structure
Product Name:4-(4,5-Dihydro-thiazol-2-yl)-phenol
CAS No:90563-68-1
MF:C9H9NOS
MW:179.238860845566
MDL:MFCD00085170
CID:798472
PubChem ID:135590731
Update Time:2025-06-22

4-(4,5-Dihydro-thiazol-2-yl)-phenol Chemical and Physical Properties

Names and Identifiers

    • Phenol,4-(4,5-dihydro-2-thiazolyl)-
    • 4-(1,3-thiazolidin-2-ylidene)cyclohexa-2,5-dien-1-one
    • 4-(2-THIAZOLIN-2-YL)PHENOL
    • MFCD00085170
    • AS-5491
    • 90563-68-1
    • CS-0459429
    • SCHEMBL8378973
    • DTXSID40540450
    • 4-(4,5-dihydro-1,3-thiazol-2-yl)phenol
    • 4-(4,5-Dihydrothiazol-2-yl)phenol
    • 4-(4,5-Dihydro-thiazol-2-yl)-phenol
    • AKOS006274393
    • MDL: MFCD00085170
    • Inchi: 1S/C9H9NOS/c11-8-3-1-7(2-4-8)9-10-5-6-12-9/h1-4,11H,5-6H2
    • InChI Key: JDBUEZWQOCUAJT-UHFFFAOYSA-N
    • SMILES: S1C(C2C=CC(=CC=2)O)=NCC1

Computed Properties

  • Exact Mass: 179.04048508g/mol
  • Monoisotopic Mass: 179.04048508g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 1.3
  • Topological Polar Surface Area: 57.9Ų

4-(4,5-Dihydro-thiazol-2-yl)-phenol Pricemore >>

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4-(4,5-Dihydro-thiazol-2-yl)-phenol Suppliers

Amadis Chemical Company Limited
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(CAS:90563-68-1)4-(4,5-Dihydro-thiazol-2-yl)-phenol
Order Number:A1190368
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:12
Price ($):451.0
Email:sales@amadischem.com

Additional information on 4-(4,5-Dihydro-thiazol-2-yl)-phenol

Professional Introduction to Compound with CAS No. 90563-68-1 and Product Name: 4-(4,5-Dihydro-thiazol-2-yl)-phenol

The compound with the CAS number 90563-68-1 and the product name 4-(4,5-Dihydro-thiazol-2-yl)-phenol represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The thiazole core, a heterocyclic compound containing sulfur and nitrogen, is well-documented for its broad spectrum of biological activities. Specifically, the 4-(4,5-Dihydro-thiazol-2-yl)-phenol moiety combines the phenolic group with a dihydro-thiazole ring, which has been extensively studied for its pharmacological properties.

In recent years, there has been a surge in research focusing on thiazole derivatives due to their versatility in drug design. The dihydro-thiazole scaffold is particularly noteworthy for its ability to modulate various biological pathways, making it a valuable candidate for developing novel therapeutic agents. The presence of the phenolic group in the compound further enhances its potential as a bioactive molecule. Phenols are known for their antioxidant and anti-inflammatory properties, which can be synergistically combined with the effects of the thiazole ring.

Current research indicates that compounds containing the 4-(4,5-Dihydro-thiazol-2-yl)-phenol structure exhibit promising activity against a range of diseases. For instance, studies have demonstrated that this class of compounds can inhibit enzymes involved in inflammatory responses and oxidative stress. These mechanisms are particularly relevant in the context of chronic diseases such as diabetes, arthritis, and neurodegenerative disorders. The ability of 4-(4,5-Dihydro-thiazol-2-yl)-phenol to interact with biological targets at the molecular level makes it an attractive candidate for further investigation.

One of the most compelling aspects of this compound is its potential to serve as a lead molecule for drug development. The structural features of 4-(4,5-Dihydro-thiazol-2-yl)-phenol allow for modifications that can optimize its pharmacokinetic properties and enhance its bioavailability. Researchers have been exploring various synthetic strategies to modify this scaffold, aiming to improve its efficacy and reduce potential side effects. These efforts are part of a broader trend in medicinal chemistry where computational methods are increasingly used to predict and design bioactive molecules.

The use of computational tools has revolutionized the process of drug discovery by enabling researchers to model interactions between molecules and biological targets with high precision. In the case of 4-(4,5-Dihydro-thiazol-2-yl)-phenol, computational studies have helped identify key residues on biological targets that are crucial for its binding affinity. This information has been instrumental in designing derivatives with enhanced activity. Additionally, virtual screening techniques have been employed to identify potential drug candidates from large libraries of compounds, significantly accelerating the drug discovery process.

Another area of interest is the role of 4-(4,5-Dihydro-thiazol-2-yl)-phenol in addressing emerging therapeutic challenges. With the rise of antibiotic resistance and other complex diseases, there is a growing need for novel therapeutic agents with unique mechanisms of action. The combination of thiazole and phenolic moieties offers a promising solution by targeting multiple pathways simultaneously. This multifaceted approach could lead to more effective treatments with reduced likelihood of resistance development.

Furthermore, environmental considerations have also influenced the design and synthesis of new compounds like 4-(4,5-Dihydro-thiazol-2-yl)-phenol. There is an increasing emphasis on green chemistry principles, which aim to minimize waste and reduce hazardous byproducts during synthesis. Researchers have been exploring sustainable methods for producing this compound while maintaining high yields and purity standards. These efforts align with global initiatives to promote sustainable pharmaceutical practices.

The pharmacological profile of 4-(4,5-Dihydro-thiazol-2-yl)-phenol has been further elucidated through preclinical studies. These studies have provided valuable insights into its mechanism of action and potential therapeutic applications. For example, research has shown that this compound can modulate signaling pathways associated with cell proliferation and apoptosis. Such effects make it a promising candidate for treating conditions related to uncontrolled cell growth and inflammation.

In conclusion,90563-68-1and its derivative 4-(4,5-Dihydro-thiazol-2-yl)-phenol represent a significant advancement in pharmaceutical chemistry. Their unique structural features and potential biological activities make them valuable candidates for further research and development. As our understanding of disease mechanisms continues to evolve,thiazole-based compounds like these will play an increasingly important role in developing novel therapeutic strategies.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:90563-68-1)4-(4,5-Dihydro-thiazol-2-yl)-phenol
A1190368
Purity:99%
Quantity:5g
Price ($):451.0
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